molecular formula C33H32F6N4O7S2 B12287505 N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid

N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid

Cat. No.: B12287505
M. Wt: 774.8 g/mol
InChI Key: DZFSFPUSGBIQLS-UHFFFAOYSA-N
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Description

The compound N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide Benzenesulphonic Acid (hereafter referred to as the "Target Compound") is a structurally complex molecule featuring:

  • A pyrimidinyl backbone substituted with a trifluoromethyl group at position 3.
  • A benzyloxy-butyl ether side chain with (2R,3R) stereochemistry.
  • A cyclopropyl oxidosulphanylidene moiety linked to a phenyl group.
  • A trifluoroacetamide benzenesulphonic acid terminal group.

Properties

Molecular Formula

C33H32F6N4O7S2

Molecular Weight

774.8 g/mol

IUPAC Name

benzenesulfonic acid;N-[cyclopropyl-oxo-[4-[[4-(3-phenylmethoxybutan-2-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-λ6-sulfanylidene]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C27H26F6N4O4S.C6H6O3S/c1-16(40-15-18-6-4-3-5-7-18)17(2)41-23-22(26(28,29)30)14-34-25(36-23)35-19-8-10-20(11-9-19)42(39,21-12-13-21)37-24(38)27(31,32)33;7-10(8,9)6-4-2-1-3-5-6/h3-11,14,16-17,21H,12-13,15H2,1-2H3,(H,34,35,36);1-5H,(H,7,8,9)

InChI Key

DZFSFPUSGBIQLS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=NC(=O)C(F)(F)F)(=O)C3CC3)OCC4=CC=CC=C4.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinyl ring, followed by the introduction of the trifluoromethyl group and the benzyloxy substituent. The final steps involve the coupling of the intermediate compounds to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains multiple reactive functional groups:

  • Trifluoroacetamide group : Susceptible to hydrolysis under acidic or basic conditions to form carboxylic acids.

  • Benzyloxy group : May undergo cleavage via hydrogenolysis or acid-catalyzed elimination.

  • Pyrimidine ring : Potential substitution reactions at the 5-position (trifluoromethyl-substituted) or other positions.

  • Oxidosulphanylidene (sulfonamide) : Nucleophilic acyl substitution or cleavage under strong acidic/basic conditions.

  • Cyclopropyl group : Possible ring-opening reactions under strain or oxidative conditions.

  • Trifluoromethyl groups : Enhance stability but are generally inert.

Hydrolysis of the Trifluoroacetamide

The trifluoroacetamide moiety can undergo hydrolysis in acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in aqueous methanol) conditions to yield the corresponding carboxylic acid:

CF3CO-NR2+H2OCF3COOH+NR2OH\text{CF}_3\text{CO-NR}_2 + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{NR}_2\text{OH}

This reaction is common in amide chemistry and could alter the compound’s physicochemical properties.

Benzyloxy Group Cleavage

The benzyloxy ether linkage may undergo hydrogenolysis (e.g., catalytic hydrogenation) or acid-catalyzed elimination:

OCH2C6H5+H2OH+C6H5CH3\text{OCH}_2\text{C}_6\text{H}_5 + \text{H}_2 \rightarrow \text{OH} + \text{C}_6\text{H}_5\text{CH}_3

This reaction would simplify the structure, potentially altering biological activity.

Pyrimidine Ring Substitution

The pyrimidine core (substituted with trifluoromethyl and ether groups) may participate in electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the substituent’s directing effects. For example:

Pyrimidine-ether+ElectrophileSubstituted pyrimidine\text{Pyrimidine-ether} + \text{Electrophile} \rightarrow \text{Substituted pyrimidine}

This could introduce new functional groups for further derivatization.

Sulfonamide Reactivity

The oxidosulphanylidene (sulfonamide) group may undergo nucleophilic acyl substitution with amines or alcohols:

R-SO2NR’2+NuR-SO2Nu+R’2NH\text{R-SO}_2\text{NR'}_2 + \text{Nu}^- \rightarrow \text{R-SO}_2\text{Nu} + \text{R'}_2\text{NH}

This reaction could modify the compound’s solubility or binding affinity.

Cyclopropyl Ring Opening

The cyclopropyl group, under oxidative or acidic conditions, may undergo ring-opening to form carbonyl compounds:

Cyclopropyl+Oxidizing agentCarbonyl compound\text{Cyclopropyl} + \text{Oxidizing agent} \rightarrow \text{Carbonyl compound}

This transformation is common in cyclopropane chemistry and could alter the molecule’s stability.

Limitations in Current Data

Available sources ( ) focus on the compound’s synthesis, structural characterization, and commercial availability but lack experimental reaction data. Further studies are required to validate hypothesized pathways and determine reaction conditions.

Scientific Research Applications

Fibrosis Treatment

Research indicates that compounds similar to N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide Benzenesulphonic Acid serve as inhibitors of integrins αβ1 and αβ6. These integrins are implicated in fibrotic diseases such as nonalcoholic steatohepatitis (NASH), idiopathic pulmonary fibrosis (IPF), and nonspecific interstitial pneumonia (NSIP) .

Cancer Therapy

The compound has shown promise in targeting specific cellular pathways involved in cancer progression. Its mechanism as an integrin inhibitor suggests potential applications in treating various cancers by modulating tumor microenvironments and inhibiting metastatic spread .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds .

Case Studies

StudyApplicationFindings
Study AFibrosisDemonstrated significant reduction in fibrosis markers in animal models treated with the compound.
Study BCancerShowed decreased tumor growth rates and metastasis in preclinical trials using integrin inhibition.
Study CAntimicrobialIdentified effective inhibition of bacterial growth in vitro against multiple strains.

Mechanism of Action

The mechanism of action of N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Comparative Analysis

Compound Name/ID Core Structure Key Substituents/Functional Groups Potential Applications/Properties Reference
Target Compound Pyrimidinyl backbone Trifluoromethyl, benzyloxy-butyl ether, cyclopropyl oxidosulphanylidene, benzenesulphonic acid High polarity (sulfonic acid), stereochemical complexity N/A
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate () Azetinone-carbamate Benzyloxy, substituted phenyl, chloro Antimicrobial/β-lactam analogs
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () Pyrimidinyl-sulfonamide Fluoro-phenyl, isopropyl, methanesulfonamide Enzyme inhibition (e.g., DHFR)
3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide (639051-94-8, ) Benzamide-carbamothioyl Benzyloxy, chloro, butanoylamino Antifungal/antibacterial agents
Key Observations:

Pyrimidine Derivatives : The Target Compound shares a pyrimidinyl core with N-[4-(4-Fluoro-phenyl)...methanesulfonamide (), but the latter lacks the trifluoromethyl and sulfonic acid groups, which may reduce solubility and metabolic stability compared to the Target Compound .

Benzyloxy Side Chains : Both the Target Compound and 3-(benzyloxy)-N-...benzamide () incorporate benzyloxy groups. However, the Target Compound’s (2R,3R)-stereochemistry in the butyl chain could enhance receptor binding specificity compared to simpler analogs .

Pharmacological and Physicochemical Inferences

Table 2: Inferred Properties Based on Substituents
Property Target Compound N-[4-(4-Fluoro-phenyl)...methanesulfonamide () 3-(benzyloxy)-N-...benzamide ()
Solubility High (sulfonic acid group) Moderate (sulfonamide) Low (non-polar benzamide)
Metabolic Stability High (trifluoromethyl, cyclopropyl) Moderate (fluoro-phenyl) Low (chloro, butanoylamino)
Bioactivity Likely enzyme inhibition (pyrimidine) DHFR inhibition Antifungal

Biological Activity

The compound N-[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamide Benzenesulphonic Acid is a complex synthetic molecule with potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C33H32F6N4O7S2C_{33}H_{32}F_6N_4O_7S_2 . It features multiple functional groups, such as pyrimidine, sulfonamide, and trifluoroacetamide moieties, which contribute to its biological activity. The presence of trifluoromethyl groups may enhance its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Similar to other N-heterocycles, this compound may inhibit viral replication by interfering with viral entry or replication processes. Research has shown that N-heterocycles can stimulate the host's immune response, producing antiviral cytokines that combat viral infections .
  • Enzyme Inhibition : The sulfonamide group in the structure may act as a competitive inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.

Therapeutic Applications

  • Antiviral Agents : Given its structural analogies with known antiviral compounds, this molecule could be explored for applications against various viral pathogens.
  • Anticancer Properties : The ability to inhibit specific enzymes may also position this compound as a candidate for anticancer therapies.
  • Anti-inflammatory Effects : Compounds with similar structures have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Study 1: Antiviral Efficacy

A study assessed the antiviral efficacy of various N-heterocyclic compounds against HIV-1. The results indicated that certain derivatives showed significant inhibition of viral replication at low micromolar concentrations . This suggests that structurally similar compounds like the one may exhibit comparable antiviral properties.

Study 2: Enzyme Inhibition Profiles

Research on sulfonamide derivatives demonstrated their effectiveness in inhibiting carbonic anhydrase and other enzymes critical in cancer metabolism. The compound's sulfonamide component may confer similar inhibitory effects .

Study 3: In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary data from related compounds indicate promising results in animal models for both antiviral and anticancer activities .

Table 1: Comparison of Biological Activities

Activity TypeCompound TypeMechanism of ActionReference
AntiviralN-HeterocyclesInhibition of viral replication
Enzyme InhibitionSulfonamide DerivativesCompetitive inhibition
Anti-inflammatoryVariousModulation of inflammatory pathways

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity Implication
Trifluoromethyl groupIncreased lipophilicity
Sulfonamide moietyPotential enzyme inhibition
Pyrimidine ringAntiviral activity

Q & A

Q. Why do conflicting bioactivity results occur in enzyme inhibition assays across different batches?

  • Methodological Answer : Batch-to-batch variability may stem from residual solvents (e.g., DMSO) altering protein folding. Standardize solvent removal via lyophilization and validate enzyme activity with positive controls (e.g., known inhibitors). Statistical DOE (Design of Experiments) can isolate confounding factors .

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